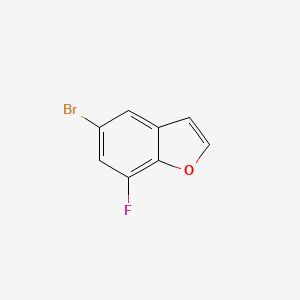
5-溴-7-氟苯并呋喃
描述
5-Bromo-7-fluorobenzofuran is a compound that is not directly mentioned in the provided papers, but it is related to the class of benzofuran derivatives that are extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of bromo and fluoro substituents on the benzofuran core can significantly alter the chemical and physical properties of these compounds, as well as their biological activity.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones involves starting from commercially available maleic anhydrides and phthalic anhydrides, respectively, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . Another approach for synthesizing 2-bromo-6-hydroxybenzofurans, which are versatile intermediates, employs a one-pot strategy that provides a shorter route and a protecting group-free approach . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization has been reported, which proceeds smoothly with a broad substrate scope .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a bromine atom, which can be utilized for further chemical transformations. For example, 2-(azidomethyl)-5-bromobenzofuran serves as a useful intermediate for the preparation of a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles . The presence of substituents on the benzofuran core, such as bromine, influences the reactivity and the possibility of undergoing various chemical reactions.
Chemical Reactions Analysis
Benzofuran derivatives can participate in a variety of chemical reactions. The bromine atom in these compounds is a reactive site that can be used for nucleophilic substitution reactions, as seen in the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its subsequent reactions with nucleophiles to obtain various derivatives . Additionally, the bromine atom can facilitate cyclization reactions to form condensed systems, such as the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines from 5-bromo-3-amino-2-benzofurancarboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by the substituents attached to the core structure. The introduction of bromine and fluorine atoms can affect the compound's polarity, boiling point, melting point, and solubility. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The antimicrobial activities of benzofuran derivatives, such as those reported for 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, highlight the importance of understanding these properties in relation to biological activity .
科学研究应用
化学性质和合成
“5-溴-7-氟苯并呋喃”是一种化学化合物,其分子式为C8H4BrFO . 其分子量为215.02 . 该化合物在室温下为液体 . 该化合物的沸点约为233.4°C,在760 mmHg下 .
含氟原子或三氟甲基的呋喃和苯并呋喃的合成,例如“5-溴-7-氟苯并呋喃”,已经过综述 . 然而,呋喃的直接氟化反应是非选择性的 .
安全措施
在处理“5-溴-7-氟苯并呋喃”时,重要的是使用工程控制措施来消除危险或在工人和危险之间设置屏障 . 设计良好的工程控制措施可以非常有效地保护工人,并且通常独立于工人的操作,以提供这种高水平的保护 .
潜在应用
虽然搜索结果中没有提到“5-溴-7-氟苯并呋喃”的具体应用,但含氟原子或三氟甲基的呋喃和苯并呋喃因其重要的药理学性质而备受关注 . 例如,一些氟呋喃和三氟甲基呋喃已显示出催产素拮抗剂特性、HIV-1逆转录酶抑制活性、抗疟疾活性以及抗菌活性 .
生化分析
Biochemical Properties
5-Bromo-7-fluorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including 5-Bromo-7-fluorobenzofuran, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound can also bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
5-Bromo-7-fluorobenzofuran has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and survival . Additionally, 5-Bromo-7-fluorobenzofuran may affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-fluorobenzofuran involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 5-Bromo-7-fluorobenzofuran may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-fluorobenzofuran can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-7-fluorobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 5-Bromo-7-fluorobenzofuran can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-fluorobenzofuran vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit cancer cell growth. At higher doses, 5-Bromo-7-fluorobenzofuran can cause toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing adverse reactions.
Metabolic Pathways
5-Bromo-7-fluorobenzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-7-fluorobenzofuran, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Bromo-7-fluorobenzofuran within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cells, 5-Bromo-7-fluorobenzofuran can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-7-fluorobenzofuran plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Bromo-7-fluorobenzofuran may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVACMAATHFELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622880 | |
| Record name | 5-Bromo-7-fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286836-04-2 | |
| Record name | 5-Bromo-7-fluorobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

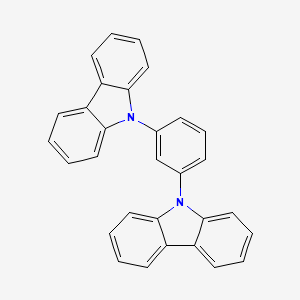
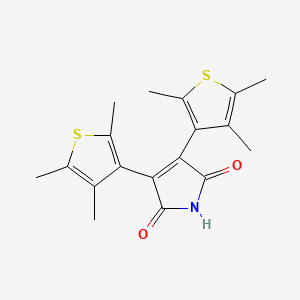
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
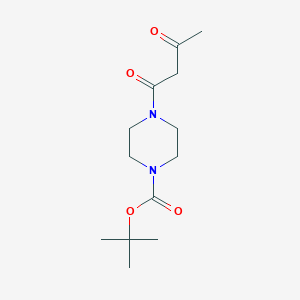
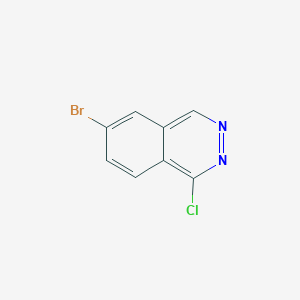
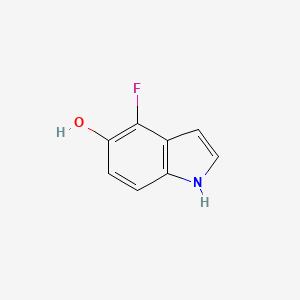
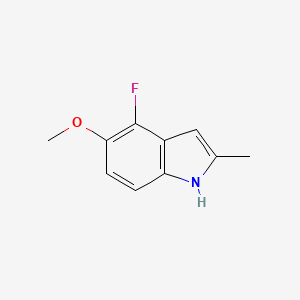
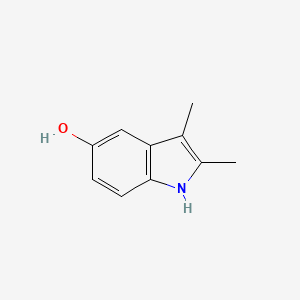
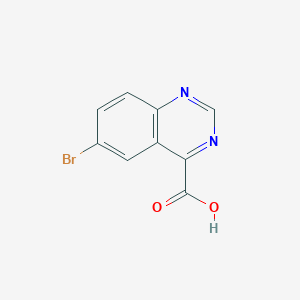
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)
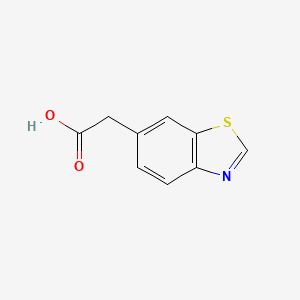
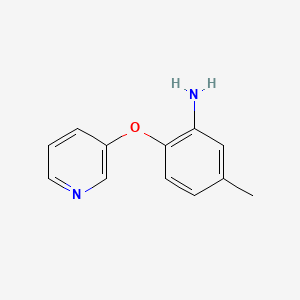
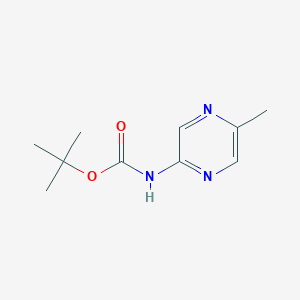
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)